Cas no 68133-78-8 (trans-2-Hexen-1-yl Phenylacetate)

trans-2-Hexen-1-yl Phenylacetateは、フルーティでグリーンな香りを持つエステル化合物です。主に香料産業において、バラやジャスミンなどのフローラルノートにグリーンなトップノートを加えるために使用されます。化学的には、trans-2-ヘキセン-1-オールとフェニル酢酸のエステル化反応により合成されます。この化合物の特徴は、その優れた安定性と揮発性のバランスにあり、香水の持続性と香りの立ち上がりを同時に向上させます。また、天然の香気成分に近い構造を持つため、より自然な香りプロファイルを構築できます。

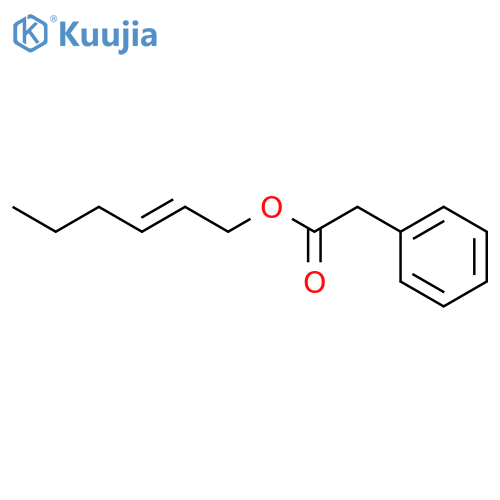

68133-78-8 structure

商品名:trans-2-Hexen-1-yl Phenylacetate

trans-2-Hexen-1-yl Phenylacetate 化学的及び物理的性質

名前と識別子

-

- trans-2-Hexen-1-yl Phenylacetate

- PHENYLACETIC ACID TRANS-2-HEXEN-1-YL ESTER

- Einecs 268-705-8

- Phenylaceticacidhexenylester

- TRANS-2-HEXENYL PHENYLACETATE

-

- MDL: MFCD00036543

- インチ: InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h4-10H,2-3,11-12H2,1H3/b8-4+

- InChIKey: BYGAPGDXGHDYGP-XBXARRHUSA-N

- ほほえんだ: CCC/C=C/COC(=O)CC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 218.13100

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 色と性状: 。

- 密度みつど: 0.99

- 屈折率: 1.4970 to 1.5010

- PSA: 26.30000

- LogP: 3.12860

- ようかいせい: 。

trans-2-Hexen-1-yl Phenylacetate セキュリティ情報

trans-2-Hexen-1-yl Phenylacetate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

trans-2-Hexen-1-yl Phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1045-25ml |

trans-2-Hexen-1-yl Phenylacetate |

68133-78-8 | 25ml |

¥290.0 | 2023-09-02 | ||

| abcr | AB140347-25 ml |

Phenylacetic acid trans-2-hexen-1-yl ester; . |

68133-78-8 | 25 ml |

€106.90 | 2024-04-16 | ||

| Cooke Chemical | T9736130-25l |

68133-78-8 | trans-2-Hexen-1-yl Phenylacetate | 25l |

RMB 232.00 | 2025-02-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-485250-25 ml |

trans-2-Hexen-1-yl Phenylacetate, |

68133-78-8 | 25 ml |

¥1128.00 | 2023-09-05 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1045-25ML |

trans-2-Hexen-1-yl Phenylacetate |

68133-78-8 | 25ml |

¥630.00 | 2024-04-16 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1045-25ml |

trans-2-Hexen-1-yl Phenylacetate |

68133-78-8 | 25ml |

¥290.0 | 2022-06-10 |

trans-2-Hexen-1-yl Phenylacetate 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

68133-78-8 (trans-2-Hexen-1-yl Phenylacetate) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量